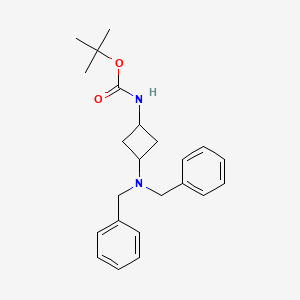
tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Carbamato de terc-butilo (3-(dibencilamino)ciclobutilo) es un compuesto químico con la fórmula molecular C23H30N2O2. Es conocido por su estructura única, que incluye un anillo ciclobutilo y un grupo dibencilamino. Este compuesto se utiliza en diversas aplicaciones de investigación científica debido a sus interesantes propiedades químicas y potenciales actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Carbamato de terc-butilo (3-(dibencilamino)ciclobutilo) normalmente implica la reacción de carbamato de terc-butilo con 3-(dibencilamino)ciclobutanona. La reacción se lleva a cabo bajo condiciones controladas, a menudo utilizando una base como hidruro de sodio o carbonato de potasio para facilitar la formación del enlace carbamato .
Métodos de producción industrial
Los métodos de producción industrial del Carbamato de terc-butilo (3-(dibencilamino)ciclobutilo) son similares a la síntesis de laboratorio, pero se escalan para acomodar cantidades mayores. El proceso implica el uso de reactores industriales y el control preciso de los parámetros de reacción para garantizar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El Carbamato de terc-butilo (3-(dibencilamino)ciclobutilo) sufre varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Haluros de alquilo, cloruros de acilo.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o alcoholes correspondientes, mientras que la reducción puede producir aminas o hidrocarburos .
Aplicaciones Científicas De Investigación
El Carbamato de terc-butilo (3-(dibencilamino)ciclobutilo) tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Investigado por sus potenciales actividades biológicas, incluida la inhibición enzimática y la unión a receptores.
Medicina: Explorado por sus potenciales efectos terapéuticos, particularmente en el desarrollo de nuevos medicamentos.
Mecanismo De Acción
El mecanismo de acción del Carbamato de terc-butilo (3-(dibencilamino)ciclobutilo) implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o modular la función del receptor interactuando con los sitios de unión del receptor. Estas interacciones pueden provocar diversos efectos biológicos, dependiendo del objetivo y la vía específica implicados .
Comparación Con Compuestos Similares
Compuestos similares
- Carbamato de terc-butilo
- Carbamato de terc-butilo (1-(hidroximetil)ciclobutilo)
- Carbamato de terc-butilo [3-(aminometil)ciclobutilo]metilo
Unicidad
El Carbamato de terc-butilo (3-(dibencilamino)ciclobutilo) es único debido a su estructura específica, que incluye un anillo ciclobutilo y un grupo dibencilamino. Esta estructura confiere propiedades químicas distintas y potenciales actividades biológicas que lo diferencian de otros compuestos similares .
Propiedades
Número CAS |
1356087-56-3 |
|---|---|
Fórmula molecular |
C23H30N2O2 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(dibenzylamino)cyclobutyl]carbamate |
InChI |
InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)24-20-14-21(15-20)25(16-18-10-6-4-7-11-18)17-19-12-8-5-9-13-19/h4-13,20-21H,14-17H2,1-3H3,(H,24,26) |
Clave InChI |
LCORYCZNNVHEBO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B12274720.png)
![1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid](/img/structure/B12274723.png)
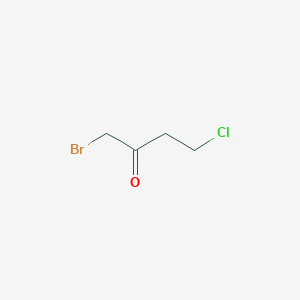
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B12274737.png)
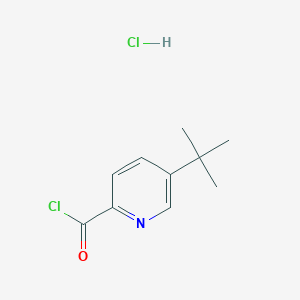
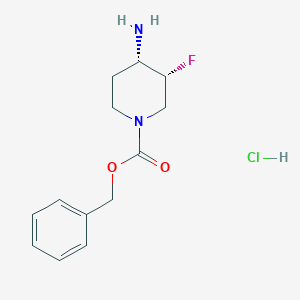

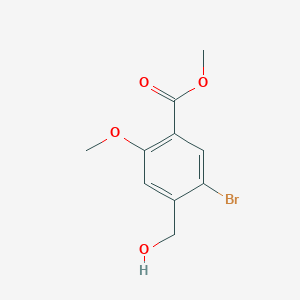
![[(E)-4-iodobut-3-en-2-yl]-trimethylsilane](/img/structure/B12274773.png)
![3-{2-[5-(5-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12274775.png)
![7-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12274781.png)
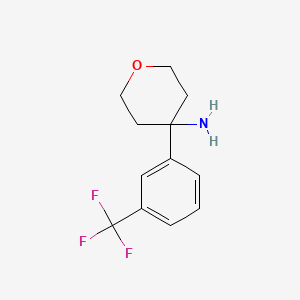
![N-[1-(3,5-difluorobenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12274796.png)
![5-(benzenesulfonyl)-7-iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12274801.png)
